17beta-Hydroxy-5alpha-androstane acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

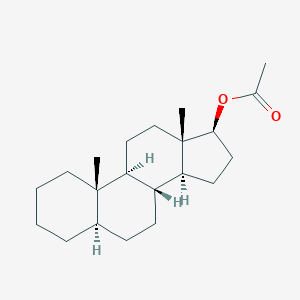

17beta-hydroxy-5alpha-androstane acetate is a steroid ester that is 5alpha-androstane substituted by an acetoxy group at position 17. It is a steroid ester, an androstanoid and an acetate ester. It derives from a hydride of a 5alpha-androstane.

Aplicaciones Científicas De Investigación

Clinical Applications

1.1 Hormone Replacement Therapy

17beta-Hydroxy-5alpha-androstane acetate is utilized in hormone replacement therapy (HRT) for conditions related to androgen deficiency. Its anabolic properties make it beneficial for patients suffering from muscle wasting diseases, such as cancer cachexia and HIV/AIDS-related weight loss. Studies have shown that anabolic steroids can help improve muscle mass and strength in these populations .

1.2 Prostate Cancer Treatment

In prostate cancer, particularly castration-resistant prostate cancer (CRPC), this compound has been investigated for its role in intratumoral androgen biosynthesis. Research indicates that this compound can be involved in the conversion of dehydroepiandrosterone (DHEA) to more potent androgens within tumor cells, contributing to disease progression . Targeting this pathway could offer new therapeutic strategies to combat resistance to conventional androgen deprivation therapies.

Research Applications

2.1 Androgen Receptor Studies

The compound serves as a crucial tool in androgen receptor (AR) research. Its high binding affinity to AR allows it to be used as a standard reference compound in competitive binding assays, which are essential for evaluating the efficacy of new drugs targeting androgen signaling pathways . This application is particularly relevant in drug discovery for prostate cancer therapeutics.

2.2 Synthesis and Chemical Research

This compound is also significant in synthetic organic chemistry. It acts as an intermediate in the synthesis of various steroid derivatives with potential pharmacological activities, including anticancer and antifungal agents . The ability to modify its structure through acetylation and other chemical transformations provides a versatile platform for developing new therapeutic compounds.

Case Studies and Findings

Análisis De Reacciones Químicas

Hydrolysis of the Acetoxy Group

The acetoxy group at C17 undergoes acid- or base-catalyzed hydrolysis , yielding acetic acid and the parent alcohol, 17β-hydroxy-5α-androstane . This reaction is critical for understanding its metabolic pathways and biological deactivation.

Reaction Conditions :

- Base-catalyzed : Aqueous NaOH or KOH at elevated temperatures.

- Acid-catalyzed : Dilute HCl or H₂SO₄ under reflux.

Products :

- 17β-Hydroxy-5α-androstane (alcohol)

- Acetic acid

This hydrolysis is reversible under esterification conditions (e.g., acetic anhydride/pyridine) .

Oxidation and Reduction Processes

The steroidal backbone enables redox reactions at specific positions:

Oxidation at C3

The 3-keto derivative (17β-hydroxy-5α-androstan-3-one) forms via oxidation using Jones’ reagent (CrO₃/H₂SO₄) . This reaction is pivotal in synthesizing derivatives for biological studies.

Reaction Example :17 Hydroxy 5 androstane acetateJones reagent17 Hydroxy 5 androstan 3 one+Acetic acid

Reduction of Ketones

The 3-keto group can be reduced to a hydroxyl group using NaBH₄ or LiAlH₄, producing 3β- or 3α-alcohols .

Key Findings :

- NaBH₄ in methanol yields an 85:15 mixture of 3β-OH and 3α-OH epimers .

- Reduction alters pharmacological activity, as seen in reduced inhibition of 17β-HSD5 enzymes compared to the keto form .

Lactonization Reactions

Under oxidative conditions, 17β-hydroxy-5α-androstane acetate participates in spiro-δ-lactone formation via intramolecular esterification. This occurs when the C17 hydroxyl reacts with a carboxylic acid group introduced via side-chain modifications .

Conditions :

- Jones’ reagent (oxidation) followed by cyclization.

- Confirmed by ¹³C-NMR signals at 93.21 ppm (C17) and 171.98 ppm (COO) .

Application :

Lactones exhibit inhibitory activity against 17β-hydroxysteroid dehydrogenases (17β-HSDs), enzymes involved in steroid hormone metabolism .

Enzymatic Transformations

In biological systems, 17β-hydroxy-5α-androstane acetate interacts with enzymes such as 17β-HSD and 3α-hydroxysteroid dehydrogenase (3α-HSD) :

Key Data :

- Inhibits 17β-HSD5 by 64% at 0.3 µM, less potent than estrane-based lactones .

- Minimal inhibition of 17β-HSD3 (≤58% at 10 µM) .

Comparative Reactivity with Analogous Steroids

The table below highlights structural and reactivity differences between 17β-hydroxy-5α-androstane acetate and related steroids:

| Compound | Key Functional Groups | Reactivity Profile |

|---|---|---|

| 17β-Hydroxy-5α-androstane acetate | C17 acetoxy, 5α-reduced A-ring | Hydrolysis, lactonization, moderate enzyme inhibition |

| Testosterone | C17 hydroxyl, C4-C5 double bond | Aromatization, 5α-reduction to DHT |

| Dihydrotestosterone (DHT) | 5α-reduced A-ring, C17 hydroxyl | High affinity for androgen receptors |

| Stanozolol | Pyrazole ring, C17 methyl | Resistance to hepatic metabolism |

Propiedades

Número CAS |

1236-49-3 |

|---|---|

Fórmula molecular |

C21H34O2 |

Peso molecular |

318.5 g/mol |

Nombre IUPAC |

[(5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |

InChI |

InChI=1S/C21H34O2/c1-14(22)23-19-10-9-17-16-8-7-15-6-4-5-12-20(15,2)18(16)11-13-21(17,19)3/h15-19H,4-13H2,1-3H3/t15-,16+,17+,18+,19+,20+,21+/m1/s1 |

Clave InChI |

QRRJQHVSHGOFLL-MQWPULPWSA-N |

SMILES |

CC(=O)OC1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |

SMILES isomérico |

CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCCC4)C)C |

SMILES canónico |

CC(=O)OC1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |

Key on ui other cas no. |

1236-49-3 |

Sinónimos |

5α-Androstan-17β-ol acetate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.